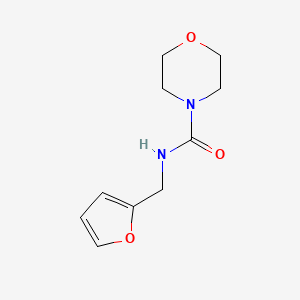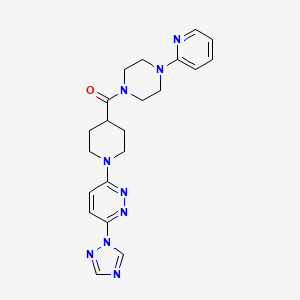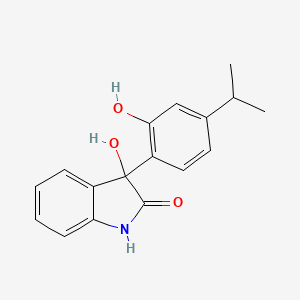
N-(2,4-difluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22F2N6O and its molecular weight is 412.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including pyrazolo[4,3-c]pyridines, showcases the versatility of related chemical structures in generating novel fused heterobicycles. These compounds are synthesized through condensation reactions involving arylaldehydes, ammonium formate, and acetoacetanilide, leading to the formation of tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols and their derivatives. This approach highlights the chemical's utility in creating complex molecular architectures with potential biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Molecular Interaction Studies
Molecular interaction studies of structurally similar compounds with biological receptors, such as the CB1 cannabinoid receptor, provide insights into the compound's pharmacological potential. These studies utilize molecular orbital methods for conformational analysis, developing pharmacophore models and quantitative structure-activity relationship (QSAR) models to understand the binding interactions with receptors. Such research elucidates the structural features necessary for antagonist activity and potential therapeutic applications (Shim et al., 2002).
Antitumor and Antioxidant Activities
The exploration of cyanoacetamide derivatives in heterocyclic chemistry for their antitumor and antioxidant activities represents a significant application of related chemical frameworks. By synthesizing benzothiophenes and other nitrogen-containing heterocycles, researchers have identified compounds with promising biological activities. This line of research underscores the potential of such compounds in developing new therapeutic agents with antioxidant and anticancer properties (Bialy & Gouda, 2011).
Antitubercular and Antibacterial Activities
The synthesis of carboxamide derivatives and their screening for antitubercular and antibacterial activities highlight another critical application of these compounds. By evaluating the biological activities of difluoro-4-chlorophenyl and 6-chloropyridine-3-yl derivatives, researchers have identified more potent agents compared to reference drugs like Pyrazinamide and Streptomycin. This research avenue is vital for discovering new treatments for tuberculosis and bacterial infections, addressing the need for novel antimicrobial agents (Bodige et al., 2020).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O/c1-13-11-14(2)29(27-13)20-6-5-19(25-26-20)28-9-7-15(8-10-28)21(30)24-18-4-3-16(22)12-17(18)23/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVNCOOJTQYOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine](/img/structure/B2689604.png)

![ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2689608.png)
![3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2689609.png)
![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2689610.png)



![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2689621.png)




![N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2689627.png)
